Ethyl 3-(benzylamino)-2-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzylamino)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzylamino group, and a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzylamino)-2-phenylpropanoate typically involves the reaction of ethyl 3-acetoxy-2-methylene-3-phenylpropanoate with benzylamine. This reaction is often carried out in the presence of a base such as 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) under solvent-free conditions at room temperature . The reaction proceeds via an S_N2’ nucleophilic substitution pathway, resulting in the formation of the desired product with high yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(benzylamino)-2-phenylpropanoate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(benzylamino)-2-phenylpropanoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 3-(benzylamino)-2-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 3-(acetyl-benzyl-amino)propanoate: This compound has an acetyl group instead of a phenyl group, leading to different chemical and biological properties.
N-Benzyl-beta-alanine Ethyl Ester: This compound lacks the phenyl group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
22319-48-8 |
---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl 3-(benzylamino)-2-phenylpropanoate |
InChI |
InChI=1S/C18H21NO2/c1-2-21-18(20)17(16-11-7-4-8-12-16)14-19-13-15-9-5-3-6-10-15/h3-12,17,19H,2,13-14H2,1H3 |
InChI Key |
IQABQCDCJAKQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CNCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.